1-O-Acetyl britannilactone

Descripción

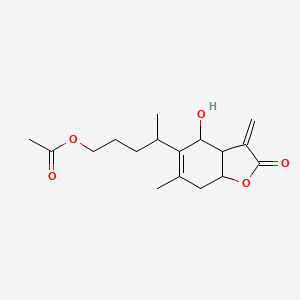

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl)pentyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUFZFLZBUSEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Biological Activities of Sesquiterpene Lactones from Inula britannica

Executive Summary

Inula britannica, a plant with a long history in traditional medicine, is a rich source of sesquiterpene lactones (SLs), a class of secondary metabolites demonstrating a remarkable breadth of biological activities.[1][2] This technical guide provides an in-depth analysis of the anti-inflammatory, anticancer, and neuroprotective properties of these compounds, with a focus on key isolates such as Britannin, 1-O-acetylbritannilactone (ABL), and Ergolide. We will dissect the molecular mechanisms, present validated experimental protocols for their evaluation, and summarize key efficacy data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these potent natural products.

Introduction: The Chemical Arsenal of Inula britannica

The genus Inula is renowned for producing a diverse array of terpenoids and flavonoids.[1][2] Among these, the sesquiterpene lactones are of particular interest due to their potent bioactivities, which are largely attributed to the presence of an α-methylene-γ-lactone moiety.[3][4][5] This reactive functional group can form covalent bonds with nucleophilic residues, such as the thiol groups of cysteine in proteins, allowing it to modulate the function of key cellular targets and signaling pathways.[3] This guide will focus on the most well-characterized SLs from I. britannica and their therapeutic implications.

Potent Anti-inflammatory Activity

SLs from I. britannica have demonstrated significant anti-inflammatory effects, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] Compounds like Ergolide, Inulanolides, and 1-O-acetylbritannilactone (ABL) effectively suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1][7][8][9]

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory prowess of these SLs lies in their ability to interrupt the canonical NF-κB signaling cascade. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8][10] This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including iNOS and COX-2.[8]

Inula britannica SLs, such as Ergolide and ABL, have been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[8][11] Some compounds may also directly inhibit the DNA-binding activity of NF-κB itself.[8][11] Furthermore, ABL has been found to target Protein Kinase C-α (PKC-α) and downregulate the SRC/EGFR/MAPK signaling pathway, providing an additional layer of inflammatory control.[12]

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB pathway by Inula britannica sesquiterpene lactones.

Experimental Protocol: Evaluating Anti-inflammatory Activity in Macrophages

This protocol details a standard workflow to assess the ability of an Inula SL to inhibit LPS-induced inflammation in RAW 264.7 murine macrophages.

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in appropriate plates (e.g., 96-well for viability/NO assay, 6-well for Western blot) and allow them to adhere overnight. The causality here is to ensure cells are in a logarithmic growth phase and properly attached, providing a consistent baseline for the experiment.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test SL (e.g., 1, 5, 10, 25 µM) for 1-2 hours. This pre-incubation allows the compound to enter the cells and engage its molecular targets before the inflammatory stimulus is introduced.

-

Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO/PGE2 measurement, shorter times for signaling protein analysis). A vehicle control (e.g., DMSO) and an LPS-only control must be included.

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

After 24 hours of stimulation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

-

Incubate in the dark for 10 minutes. The reaction of nitrite (a stable product of NO) with the Griess reagents forms a colored azo compound.

-

Measure the absorbance at 540 nm. The intensity of the color is directly proportional to the NO concentration. Quantify using a sodium nitrite standard curve.

-

-

Western Blot for NF-κB Pathway Proteins:

-

After a shorter stimulation period (e.g., 30-60 minutes), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. The inhibitors are critical to prevent protein degradation and dephosphorylation, preserving the activation state of signaling molecules like p-IκBα.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system. A decrease in p-IκBα and COX-2 levels, alongside stable total IκBα, indicates pathway inhibition.

-

Efficacy Data Summary

| Compound | Assay/Cell Line | IC50 Value | Reference |

| Inulanolide D | NF-κB Activation (LPS-stimulated) | 0.48 µM | [7] |

| Inulanolide B | NF-κB Activation (LPS-stimulated) | 0.49 µM | [7] |

| Eupatolide | NF-κB Activation (LPS-stimulated) | 1.54 µM | [7] |

| 1-O-acetylbritannilactone (ABL) | HNE Inhibition | 3.2 µM | [9] |

Targeted Anticancer Properties

Numerous SLs from I. britannica, including britannin, 1β-hydroxyalantolactone, and ivangustin, have demonstrated significant cytotoxic and pro-apoptotic activities against a range of human cancer cell lines.[4][5] These include breast (MCF-7, MDA-MB-231), gastric (AGS, SGC-7901), and colon (HCT116) cancers.[3][5][13]

Mechanism of Action: Apoptosis Induction and Signaling Modulation

The primary anticancer mechanism of these SLs is the induction of apoptosis, or programmed cell death.[5][14]

-

Mitochondrial (Intrinsic) Pathway: Britannin triggers apoptosis in breast cancer cells by activating the mitochondrial pathway.[4][14] This involves an increase in the production of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-3) and PARP cleavage.[4][5]

-

NF-κB Inhibition: Similar to its role in inflammation, the NF-κB pathway is a key survival pathway for cancer cells. By inhibiting NF-κB, SLs can down-regulate anti-apoptotic proteins (like Bcl-2) and up-regulate pro-apoptotic proteins (like Bax), tipping the cellular balance towards death.[13]

-

PPARγ Activation: Britannin has also been shown to exert its anticancer effects in gastric cancer by activating the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which in turn suppresses the NF-κB pathway.[13]

Apoptosis Pathway Diagram

Caption: Induction of mitochondrial apoptosis by Inula britannica sesquiterpene lactones.

Experimental Protocol: Assessing Cytotoxicity and Apoptosis

This protocol describes methods to evaluate the anticancer efficacy of an Inula SL on a cancer cell line (e.g., MCF-7 breast cancer cells).

-

Cell Viability Assay (MTT or SRB Assay):

-

Seed MCF-7 cells into a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of the test SL for 24, 48, and 72 hours. This time-course analysis is crucial to understand both acute and long-term cytotoxic effects.

-

For an MTT assay, add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure absorbance at ~570 nm. The absorbance is proportional to the number of viable cells. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).[3]

-

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining):

-

Treat cells in 6-well plates with the SL at its IC50 concentration for 24-48 hours.

-

Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Incubate in the dark for 15 minutes.

-

Analyze the cells using a flow cytometer. The resulting quadrants will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. An increase in the Annexin V+ populations confirms apoptosis induction.

-

Efficacy Data Summary

| Compound | Cell Line | IC50 Value | Reference |

| Britannin | MCF-7 (Breast) | 9.6 µM | [4] |

| Britannin | MDA-MB-468 (Breast) | 6.8 µM | [4] |

| Britannin | HepG2 (Liver) | 6.9 µM | [4] |

| Compound 5 | MDA-MB-468 (Breast) | 4.92 µM | [3] |

| Compound 5 | MDA-MB-231 (Breast) | 11.5 µM | [3] |

Emerging Neuroprotective Potential

Beyond their anti-inflammatory and anticancer roles, constituents of I. britannica are being investigated for neuroprotective activities.[1][3] Both the sesquiterpenoids and flavonoids from the plant show promise in protecting neuronal cells from oxidative stress and inflammation, which are key pathological drivers in neurodegenerative diseases.[3][6][15]

Mechanism of Action: Combating Oxidative Stress and Inflammation

-

Antioxidant Activity: Extracts from I. britannica have been shown to protect rat cortical neurons from glutamate-induced oxidative stress.[1][15] They enhance neuronal viability by reducing mitochondrial ROS production and preserving mitochondrial membrane potential.[16]

-

Anti-neuroinflammatory Effects: The plant's extracts and their isolated SLs can suppress the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the brain, modulate microglial polarization, and inhibit the NF-κB and MAPK signaling pathways in neuronal cells.[6]

-

Trophic Factor Upregulation: Treatment with I. britannica extract has been shown to increase the expression of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which support neuronal survival and regeneration.[16]

-

Nrf2 Pathway Activation: The neuroprotective effects are also linked to the activation of the Nrf2-Keap1 signaling pathway, a master regulator of the cellular antioxidant response.[17]

Conclusion and Future Directions

The sesquiterpene lactones isolated from Inula britannica represent a class of highly active natural products with significant therapeutic potential. Their ability to potently modulate key signaling pathways like NF-κB makes them compelling candidates for the development of novel anti-inflammatory and anticancer drugs. The emerging evidence for their neuroprotective effects opens up new avenues for research into treatments for neurodegenerative disorders. The core chemical feature, the α-methylene-γ-lactone group, is key to their bioactivity but also presents challenges for drug development regarding specificity and potential off-target effects. Future research should focus on lead optimization to enhance potency and selectivity, comprehensive preclinical in vivo studies to establish safety and efficacy, and exploration of synergistic combinations with existing therapies.

References

-

Yao, X., et al. (2022). Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells. MDPI. Available at: [Link]

-

Pandey, R.P., et al. (2015). Secondary Metabolites from Inula britannica L. and Their Biological Activities. Molecules. Available at: [Link]

-

Goudarzi, M., et al. (2021). Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones. Molecules. Available at: [Link]

-

Xiang, P., et al. (2016). Cytotoxic and Pro-apoptotic Activities of Sesquiterpene Lactones from Inula britannica. Natural Product Communications. Available at: [Link]

-

Kim, T.H., et al. (2021). Neurotherapeutic Effect of Inula britannica var. Chinensis against H2O2-Induced Oxidative Stress and Mitochondrial Dysfunction in Cortical Neurons. Antioxidants. Available at: [Link]

-

Qi, J.L., et al. (2008). Sesquiterpene Lactones and their Anti-Tumor Activity from the Flowers of Inula Britannica. Letters in Drug Design & Discovery. Available at: [Link]

-

Lee, H.J., et al. (2006). Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines. Archives of Pharmacal Research. Available at: [Link]

-

Hamzeloo-Moghadam, M., et al. (2023). Anti-proliferative Activity and Apoptotic Potential of Britannin, a Sesquiterpene Lactone from Inula aucheriana. ResearchGate. Available at: [Link]

-

Chun, J.K., et al. (2001). Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-kappaB. British Journal of Pharmacology. Available at: [Link]

-

Mohammadlou, M., et al. (2023). Targeting PPARγ/ NF-κB Signaling Pathway by Britannin, a Sesquiterpene Lactone from Inula aucheriana DC., in Gastric Cancer. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

Kim, M.J., et al. (2025). Inula britannica exerts antioxidant and anti-inflammatory effects in SH-SY5Y cells through the Nrf2-Keap1 signaling pathway. Journal of Ethnopharmacology. Available at: [Link]

-

Kim, S.R., et al. (2002). Flavonoids of Inula britannica protect cultured cortical cells from necrotic cell death induced by glutamate. Free Radical Biology and Medicine. Available at: [Link]

-

Yao, X., et al. (2025). Chemical characterization and multifunctional neuroprotective effects of sesquiterpenoid-enriched Inula britannica flowers extract. ResearchGate. Available at: [Link]

-

Kim, Y.N., et al. (2025). Protective Effect of Inula britannica Flower Extract on Corticosterone-Induced PC12 Cells via Regulation of Stress-Related Factors. ResearchGate. Available at: [Link]

-

Seo, D.W., et al. (2006). New sesquiterpene dimers from Inula britannica inhibit NF-kappaB activation and NO and TNF-alpha production in LPS-stimulated RAW264.7 cells. Planta Medica. Available at: [Link]

-

Pandey, R.P., et al. (2025). Secondary Metabolites from Inula britannica L. and Their Biological Activities. ResearchGate. Available at: [Link]

-

Chun, J., et al. (2005). Suppression of the NF-kB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells. Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Hamzeloo-Moghadam, M., et al. (2014). Britannin, a sesquiterpene lactone, inhibits proliferation and induces apoptosis through the mitochondrial signaling pathway in human breast cancer cells. Tumor Biology. Available at: [Link]

-

Moghadam, M.H., et al. (2012). Cytotoxic sesquiterpene lactones from the aerial parts of Inula aucheriana. SciELO. Available at: [Link]

-

Das, A., et al. (2020). A Review of Phytochemical and Pharmacological Studies of Inula Species. Current Bioactive Compounds. Available at: [Link]

-

N/A. (2018). Biologically active sesquiterpene lactones of Inula britannica. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2025). 1-O-Acetylbritannilactone exerts anti-inflammatory and anti-MUC5AC effects by targeting PKC-α and downregulating the SRC/EGFR/MAPK signaling pathway. International Immunopharmacology. Available at: [Link]

-

Liu, X.H., et al. (2007). Acetylbritannilactone suppresses lipopolysaccharide-induced vascular smooth muscle cell inflammatory response. European Journal of Pharmacology. Available at: [Link]

-

Zhang, M., et al. (2024). Britannilactone 1-O-acetate induced ubiquitination of NLRP3 inflammasome through TRIM31 as a protective mechanism against reflux esophagitis-induced esophageal injury. International Immunopharmacology. Available at: [Link]

-

Georgieva, L., et al. (2022). Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. MDPI. Available at: [Link]

-

Kim, M., et al. (2023). The Effects of 1-O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae. Molecules. Available at: [Link]

-

Georgieva, L., et al. (2025). Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. ResearchGate. Available at: [Link]

-

N/A. (2023). The mechanism of action of drugs targeting IL-1. ResearchGate. Available at: [Link]

Sources

- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic and Pro-apoptotic Activities of Sesquiterpene Lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New sesquiterpene dimers from Inula britannica inhibit NF-kappaB activation and NO and TNF-alpha production in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effects of 1- O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Acetylbritannilactone suppresses lipopolysaccharide-induced vascular smooth muscle cell inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-O-Acetylbritannilactone exerts anti-inflammatory and anti-MUC5AC effects by targeting PKC-α and downregulating the SRC/EGFR/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting PPARγ/ NF-κB Signaling Pathway by Britannin, a Sesquiterpene Lactone from Inula aucheriana DC., in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Flavonoids of Inula britannica protect cultured cortical cells from necrotic cell death induced by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neurotherapeutic Effect of Inula britannica var. Chinensis against H2O2-Induced Oxidative Stress and Mitochondrial Dysfunction in Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inula britannica exerts antioxidant and anti-inflammatory effects in SH-SY5Y cells through the Nrf2-Keap1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery, Isolation, and Characterization of 1-O-Acetyl britannilactone

Abstract

This technical guide provides an in-depth chronicle of the discovery and first isolation of 1-O-Acetyl britannilactone (ABL), a significant sesquiterpene lactone derived from the medicinal plant Inula britannica. Driven by the plant's long-standing use in Traditional Chinese Medicine (TCM), early scientific inquiry sought to identify the bioactive constituents responsible for its therapeutic effects. This document details the ethnobotanical context that prompted the investigation, provides a meticulous, step-by-step protocol for the extraction and purification of ABL, and elucidates the spectroscopic and crystallographic techniques that were pivotal in confirming its novel structure. The guide is intended for researchers in natural products chemistry, pharmacology, and drug development, offering a foundational understanding of this compound's journey from a traditional remedy to a characterized chemical entity with promising biological activities.

Introduction: The Ethnobotanical Impetus

The investigation into the chemical constituents of Inula britannica (also known as British yellowhead or Xuan Fu Hua in TCM) was not a random screening but a targeted exploration rooted in centuries of traditional use.[1][2] In Asian medicine, the flowers and aerial parts of the plant have been prescribed for a range of ailments, including bronchitis, digestive disorders, inflammation, and excessive sputum.[1][3] This rich history of therapeutic application strongly suggested the presence of potent bioactive compounds, making it a prime candidate for phytochemical analysis. The primary scientific objective was to isolate and identify the specific molecules responsible for these medicinal properties, a quest that led directly to the discovery of a family of sesquiterpene lactones, including 1-O-Acetyl britannilactone.[2][4][5]

First Isolation and Purification Workflow

The initial isolation of 1-O-Acetyl britannilactone was a multi-stage process designed to systematically separate compounds from the complex matrix of the plant material. The underlying principle involves a sequential increase in solvent polarity to partition chemical classes, followed by high-resolution chromatographic techniques to achieve final purity. The process, synthesized from foundational studies, is a classic example of natural product chemistry.[6][7][8]

Logical Workflow for Isolation

The following diagram outlines the strategic workflow employed for the isolation of 1-O-Acetyl britannilactone from the raw plant material.

Caption: Logical workflow for the isolation of 1-O-Acetyl britannilactone.

Detailed Experimental Protocol

This protocol represents a validated, step-by-step methodology for the isolation of ABL, suitable for replication in a laboratory setting.

A. Plant Material Preparation and Extraction:

-

Source Material: Obtain dried flowers of Inula britannica L. var. chinensis.[7]

-

Preparation: Coarsely powder the dried plant material using a mechanical grinder to increase the surface area for solvent penetration.

-

Extraction: Macerate the powdered material (e.g., 1 kg) in 95% ethanol (e.g., 10 L) at room temperature for 72 hours, with occasional agitation. This prolonged soaking ensures exhaustive extraction of semi-polar compounds like sesquiterpene lactones.

-

Filtration & Concentration: Filter the extract through cheesecloth or a coarse filter to remove solid plant debris. Concentrate the resulting ethanolic filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a dark, viscous crude extract.

B. Solvent-Solvent Partitioning:

-

Suspension: Suspend the crude ethanolic extract in distilled water (e.g., 1 L).

-

Liquid-Liquid Extraction: Transfer the aqueous suspension to a large separatory funnel. Perform successive extractions with chloroform (CHCl₃) (e.g., 3 x 1 L). Chloroform is selected for its ability to selectively solubilize moderately polar compounds like ABL, leaving more polar compounds (e.g., flavonoids, glycosides) in the aqueous phase.

-

Fraction Collection: Combine the chloroform layers. This fraction is now significantly enriched with sesquiterpene lactones. Concentrate the chloroform fraction to dryness in vacuo.

C. Chromatographic Purification:

-

Column Preparation: Prepare a silica gel (60-120 mesh) column, slurry-packed in 100% n-hexane. The choice of silica gel provides a polar stationary phase ideal for separating compounds based on polarity.

-

Sample Loading: Dissolve the dried chloroform fraction in a minimal volume of chloroform and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column. This dry-loading technique ensures a uniform starting band and improves separation resolution.

-

Gradient Elution: Elute the column with a solvent gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate. A typical gradient might run from 100:0 to 50:50 (n-hexane:ethyl acetate).

-

Fraction Monitoring: Collect fractions of a consistent volume (e.g., 20 mL). Monitor the composition of each fraction using Thin Layer Chromatography (TLC), visualizing spots under UV light and/or with an anisaldehyde-sulfuric acid stain.

-

Final Isolation: Combine the fractions containing the pure compound, as determined by TLC. Evaporate the solvent to yield 1-O-Acetyl britannilactone as a crystalline solid.

Structural Elucidation: From Molecular Formula to 3D Conformation

The determination of the precise chemical structure of 1-O-Acetyl britannilactone was accomplished through a combination of spectroscopic and analytical techniques, with early work being definitively confirmed by X-ray crystallography.[7][8]

Physicochemical and Spectroscopic Data

The following table summarizes the key analytical data used to characterize the molecule.

| Property / Technique | Result / Observation | Significance |

| Molecular Formula | C₁₇H₂₄O₅ | Determined by High-Resolution Mass Spectrometry (HRMS). Establishes the elemental composition.[9] |

| Molecular Weight | 308.1624 g/mol | Provides the exact mass, crucial for confirming the molecular formula.[10] |

| UV Spectroscopy | λmax at ~210 nm | Suggests the presence of a conjugated system, likely an α,β-unsaturated carbonyl group within the lactone ring.[8] |

| IR Spectroscopy | Bands at ~1760 cm⁻¹ (γ-lactone), ~1735 cm⁻¹ (ester C=O), ~1660 cm⁻¹ (C=C) | Confirms the presence of key functional groups: the γ-lactone ring, an ester (the acetyl group), and a carbon-carbon double bond.[8] |

| ¹H NMR | Signal at ~2.0 ppm (singlet, 3H) | Characteristic chemical shift for the methyl protons of an O-acetyl group.[8][11] |

| ¹³C NMR | Signals at ~170 ppm (ester carbonyl), ~21 ppm (acetyl methyl) | Confirms the presence and chemical environment of the carbons in the acetyl functional group.[8] |

| Mass Spectrometry | Fragmentation patterns | Provides information on the structural components of the molecule as it breaks apart in the spectrometer.[8] |

Definitive Structure by X-Ray Crystallography

While spectroscopic methods provided a robust hypothesis for the planar structure and functional groups, single-crystal X-ray crystallography provided the definitive, unambiguous 3D structure and stereochemistry. A 2003 paper by Han et al. reported the stereostructure of "1-O-acetyl-4R,6S-britannilactone," confirming the relative and absolute configuration of the chiral centers within the molecule.[7] This technique was indispensable for establishing the compound as a novel natural product.

Chemical Structure of 1-O-Acetyl britannilactone

The following diagram illustrates the final elucidated structure of the molecule.

Caption: 2D structure of 1-O-Acetyl britannilactone (C₁₇H₂₄O₅).[10]

Conclusion and Significance

The discovery and isolation of 1-O-Acetyl britannilactone represent a successful application of natural product chemistry, guided by ethnobotanical knowledge. The development of a robust isolation protocol and the rigorous structural elucidation using a suite of modern analytical techniques have provided the scientific community with a well-characterized molecule. This foundational work has enabled subsequent research into its significant biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties.[2][12][13] This guide serves as a technical testament to the process, providing a blueprint for researchers aiming to isolate and study this or similar bioactive sesquiterpene lactones.

References

-

Han, A-R., Mar, W-C., & Seo, E-K. (2003). X-Ray Crystallography of New Sesquiterpene Lactone isolated from Inula britannica var. chinensis. Natural Product Sciences, 9(1), 39-41. Available at: [Link]

- Fu, Y., Wang, Y., Shi, X., Zha, J., & Wang, Q. (2005). [Preparation and determination of 1-O-acetylbritannilactone in Inula Britannica L]. Se pu = Chinese journal of chromatography, 23(6), 573–576.

-

Kim, D. H., et al. (2006). Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines. Journal of Natural Products, 69(4), 531–535. Available at: [Link]

-

Ghani, A., et al. (2017). Secondary Metabolites from Inula britannica L. and Their Biological Activities. Molecules, 22(10), 1573. Available at: [Link]

- Bai, N., et al. (2005). Antioxidative flavonoids from the flower of Inula britannica. Journal of the Korean Society for Applied Biological Chemistry, 48(3), 289-293.

-

GeneOnline News. (2026). Researchers Study Inula britannica for Anti-Inflammatory and Antimicrobial Properties. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25018668, 1-O-Acetyl britannilactone. PubChem. Retrieved March 7, 2026, from [Link].

-

Ryu, J. H., et al. (2022). Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells. Molecules, 27(16), 5249. Available at: [Link]

-

Liu, S., et al. (2004). Studies on 1-O-acetylbritannilactone and its derivative, (2-O-butyloxime-3-phenyl)-propionyl-1-O-acetylbritannilactone ester. Bioorganic & Medicinal Chemistry Letters, 14(5), 1101–1104. Available at: [Link]

-

Lee, E. H., et al. (2018). Antimelanogenic effects of Inula britannica flower petal extract fermented by Lactobacillus plantarum KCCM 11613P. Journal of Microbiology and Biotechnology, 28(11), 1899-1907. Available at: [Link]

-

Park, H. J., et al. (2023). Inula britannica ameliorates alcohol-induced liver injury by modulating SIRT1-AMPK/Nrf2/NF-κB signaling pathway. Food Science & Nutrition, 11(11), 6985-6998. Available at: [Link]

-

ResearchGate. (n.d.). Characterization of 1H-NMR spectra. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Identification and Quantification of Seven Sesquiterpene Lactones in Inula britannica by HPLC-DAD-MS. Retrieved March 7, 2026, from [Link]

Sources

- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antimelanogenic effects of Inula britannica flower petal extract fermented by Lactobacillus plantarum KCCM 11613P - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. X-Ray Crystallography of New Sesquiterpene Lactone isolated from Inula britannica var.chinensis -Natural Product Sciences | 학회 [koreascience.kr]

- 8. researchgate.net [researchgate.net]

- 9. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-O-Acetyl britannilactone | C17H24O5 | CID 25018668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. geneonline.com [geneonline.com]

- 13. Inula britannica ameliorates alcohol-induced liver injury by modulating SIRT1-AMPK/Nrf2/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Solvation and Stability Dynamics of 1-O-Acetylbritannilactone (ABL): A Comprehensive Technical Guide

Target Audience: Drug Development Professionals, Formulation Scientists, and Pharmacologists Content Scope: Physicochemical profiling, solvent thermodynamics, mechanistic degradation pathways, and self-validating protocols for benchtop and in vivo applications.

Introduction: The Physicochemical Profile of ABL

1-O-Acetylbritannilactone (ABL; CAS: 33627-41-7) is a potent eudesmane-type sesquiterpene lactone isolated from the inflorescences of Inula britannica and Inula japonica[1][2]. With a molecular weight of 308.4 g/mol and a lipophilic molecular skeleton, ABL has garnered significant attention for its diverse biological activities, including the inhibition of VEGF-induced angiogenesis and the suppression of LPS-induced PGE2 production in vascular smooth muscle cells[1][3].

As an Application Scientist, understanding ABL requires looking beyond its primary target indications and analyzing its structural "warhead." ABL possesses an ester linkage (1-O-acetyl) and an α-methylene-γ-butyrolactone moiety[2]. This structural feature is a highly reactive Michael acceptor. While this alkylating capability drives its biological potency—forming covalent bonds with signaling proteins like the Cys-38 residue in NF-κB[4]—it simultaneously renders the molecule highly susceptible to chemical degradation in improper solvent environments.

Solvent Compatibility and Dissolution Thermodynamics

Because of its lipophilic core paired with polar functional groups, ABL's solvation thermodynamics heavily favor polar aprotic and non-aqueous polar protic solvents. Aqueous media inherently force the compound out of solution, leading to rapid phase separation and unpredictable assay concentrations.

Expert Causality in Solvent Selection:

-

Anhydrous Dimethyl Sulfoxide (DMSO): The definitive primary solvent for ABL. Using anhydrous DMSO prevents the nucleophilic attack of ambient water molecules on the 1-O-acetyl ester bond. Solutions should ideally be purged with an inert gas (e.g., nitrogen or argon) to displace oxygen and moisture[1].

-

Absolute Ethanol (EtOH): An acceptable alternative for biological models sensitive to DMSO-induced cytotoxicity. However, elevated temperatures in ethanol can risk transesterification.

-

Aqueous Buffers: ABL is virtually insoluble in pure saline or phosphate-buffered saline (PBS). Introduction to aqueous environments requires a strict co-solvent cascading technique to maintain micellar or co-solvated stability[3].

Quantitative Solubility Profile

| Solvent System | Verified Solubility Limit | Preparation Requirements | Application Suitability |

| DMSO (Anhydrous) | ≥ 100 mg/mL (324.29 mM) | Ultrasonication may be required | Primary stock for in vitro assays[5] |

| Ethanol (Absolute) | ≥ 50 mg/mL (162.14 mM) | Ultrasonication required | Alternative primary stock[5] |

| Chloroform / Acetone | Soluble | Gentle mechanical agitation | Extraction and synthetic chemistry |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (8.11 mM) | Sequential stepwise addition | Direct in vivo formulation[3] |

Stability Kinetics in Solvents: Mechanistic Vulnerabilities

ABL's structural stability is not static; it is a function of time, temperature, and the specific nucleophilicity of its microenvironment. Understanding why ABL degrades allows scientists to prevent artifactual data in downstream biological assays.

Primary Degradation Pathways:

-

Ester Hydrolysis: The 1-O-acetyl group is vulnerable to base-catalyzed or ambient aqueous hydrolysis. Cleavage of this ester bond converts the molecule into the less biologically active britannilactone, releasing acetic acid.

-

Nucleophilic Adduct Formation: The α-methylene-γ-butyrolactone ring rapidly reacts with exogenous nucleophiles[4]. If ABL is formulated or stored in biological buffers containing free thiols (e.g., Dithiothreitol[DTT] or β-mercaptoethanol) or primary amines, it will undergo a Michael addition, neutralizing the reactive pharmacophore before it ever reaches the target cell[2].

Mechanistic degradation pathways of ABL in incompatible or aqueous solvent environments.

Time-Temperature Stability Matrix

| Storage State | Temperature | Verified Stability | Recommended Action |

| Solid Powder | -20°C (Dark) | ≥ 4 Years | Standard inventory storage[1][6] |

| In Solvent (DMSO) | -80°C | Up to 6 Months | Immediately aliquot to prevent freeze-thaw[5] |

| In Solvent (DMSO) | -20°C (Dark) | 1 Month | For assays conducted within the same month[5] |

| Aqueous Media | 37°C | Hours | Introduce directly prior to biological reading |

Self-Validating Formulations: A Step-by-Step Protocol

To guarantee scientific integrity, formulation protocols must be self-validating. Relying on assumed stability leads to reproducible errors. Below are two field-tested workflows designed to protect the α-methylene-γ-butyrolactone moiety.

Protocol A: Preparation of High-Fidelity In Vitro Stock Solutions

-

Equilibration: Allow the solid ABL vial to equilibrate to room temperature inside a desiccator to prevent condensation of ambient moisture onto the powder.

-

Dissolution: Add HPLC-grade, anhydrous DMSO (purged with inert gas) directly to the vial to achieve a 10 mM stock solution[1].

-

Homogenization: Subject the solution to ultrasonication for a maximum of 15 minutes. Ensure the water bath temperature remains below 25°C to prevent thermal degradation[3].

-

Aliquoting: Immediately divide the clear stock solution into single-use amber microcentrifuge vials.

-

Storage: Flash-freeze aliquots and store at -80°C[5].

-

Analytical QC (Self-Validation): Prior to multi-month assay campaigns, randomly pull one aliquot for High-Performance Liquid Chromatography equipped with a Diode-Array Detector (HPLC-DAD) analysis. Monitor detection at 225 nm to confirm purity remains ≥ 98%[7].

Protocol B: Sequential Co-Solvation for In Vivo Administration

Formulating ABL for animal models (e.g., mouse xenograft injections at 12 mg/kg/day[1][3]) requires strict adherence to phase-addition rules to prevent ABL from precipitating out of solution in the syringe.

-

Add 10% (v/v) DMSO to the target mass of ABL. Vortex until fully dissolved.

-

Add 40% (v/v) PEG300 sequentially. Vortex thoroughly. PEG300 acts as a steric shield, maintaining ABL in a micro-emulsion.

-

Add 5% (v/v) Tween-80 . This surfactant further reduces the interfacial tension.

-

Finally, titrate 45% (v/v) Saline dropwise under continuous agitation. This yields a clear, stable solution capable of maintaining ~2.5 mg/mL ABL for immediate injection[3].

Self-validating formulation and storage workflow for 1-O-Acetylbritannilactone.

References

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WO2009110007A1 - Spiro derivatives of parthenin as novel anticancer agents - Google Patents [patents.google.com]

- 5. CAS RN 33627-41-7 | Fisher Scientific [fishersci.ie]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

The Pharmacological Blueprint of 1-O-Acetylbritannilactone (1-O-ABL): Mechanisms, Therapeutic Applications, and Preclinical Workflows

Executive Summary

Derived from the medicinal herb Inula britannica L., 1-O-Acetylbritannilactone (1-O-ABL) is a highly bioactive eudesmane-type sesquiterpene lactone. Over the past decade, 1-O-ABL has transitioned from an ethnomedicinal curiosity to a focal point of targeted drug discovery. Characterized by its α-methylene-γ-butyrolactone structural moiety, 1-O-ABL functions as a potent Michael acceptor, allowing it to covalently interact with nucleophilic residues on key regulatory proteins [1].

This technical guide dissects the therapeutic versatility of 1-O-ABL—spanning oncology, cardiovascular ischemia, and inflammatory cascades. By outlining the molecular mechanisms, quantitative efficacy parameters, and self-validating preclinical workflows, this whitepaper provides a foundational blueprint for drug development professionals seeking to leverage 1-O-ABL and its synthetic analogues.

Structural Biology and Core Mechanisms of Action

The therapeutic efficacy of 1-O-ABL is dictated by its precise biochemical interactions, heavily reliant on the alkylation of cysteine residues on target enzymes and transcription factors.

Non-Competitive Inhibition of Inflammation

1-O-ABL acts as a robust anti-inflammatory agent by inhibiting Human Neutrophil Elastase (HNE) and blocking the NF-κB signaling pathway [2].

-

HNE Inhibition: 1-O-ABL inhibits HNE in a non-competitive manner, establishing allosteric modulation rather than competing at the active site. This mechanism prevents HNE-driven tissue degradation.

-

NF-κB Blockade: 1-O-ABL prevents the nuclear translocation of the p65 subunit of NF-κB. Consequently, the downstream transcription of pro-inflammatory mediators—specifically inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)—is profoundly downregulated, limiting NO and PGE2 production [2].

Context-Dependent Angiogenic Modulation

1-O-ABL demonstrates a remarkable, context-dependent dualism in vascular biology:

-

Pro-Angiogenic in Ischemia: In normal endothelial cells (ECs) subjected to ischemic conditions, 1-O-ABL promotes VEGF-induced cell proliferation, migration, and tube formation. It reduces surface VEGFR-2 levels while enhancing VEGFR-2 endocytosis, triggering arteriogenesis and accelerating blood flow recovery [3].

-

Anti-Angiogenic in Oncology: Conversely, within the chaotic tumor microenvironment (e.g., A549 lung adenocarcinoma xenografts), 1-O-ABL suppresses tumor growth and pathological microvessel formation by disrupting the downstream VEGFR-Src-FAK signaling axis [4].

Figure 1: Dual anti-inflammatory mechanisms of 1-O-ABL through HNE and NF-κB modulation.

Quantitative Data and Efficacy Profiling

To reliably position 1-O-ABL in the preclinical pipeline, its bioactivity must be benchmarked against established clinical standards. The table below consolidates the quantitative efficacy of 1-O-ABL across diverse biological assays [2, 4, 5].

| Target / Assay Model | Biological Effect | 1-O-ABL IC50 / Effective Dose | Positive Control / Reference |

| Human Neutrophil Elastase (HNE) | Enzyme Inhibition (In vitro) | IC50: 3.2 ± 0.3 µM | Epigallocatechin gallate (EGCG): 7.2 µM |

| RAW 264.7 Macrophages (LPS-induced) | Inhibition of NO Production | IC50: 0.23 ± 0.02 µM | Dexamethasone: ~3.89 µM |

| RAW 264.7 Macrophages (LPS-induced) | Inhibition of PGE2 Production | IC50: 0.27 ± 0.02 µM | Indomethacin / Dexamethasone |

| LO2 Hepatocytes (Alcohol-induced) | Reversal of ROS/Apoptosis | Effective range: 0.5 - 64 µM | N-Acetylcysteine (NAC) |

| A549 Lung Adenocarcinoma Xenograft | Tumor Growth Suppression | 12.0 mg/kg/day (In vivo, i.p.) | Etoposide / Vehicle |

| Murine Hindlimb Ischemia Model | Blood Flow Recovery | 26.0 mg/kg/day (In vivo, i.p.) | Vehicle Control |

Validated Experimental Methodologies

Strict adherence to methodological integrity ensures reproducibility. The following self-validating protocols are designed with built-in causal logic, explaining why specific biochemical choices are made during 1-O-ABL experimentation.

Protocol A: In Vitro HNE Kinetic Inhibition Assay

Objective: To determine the precise inhibitory mechanism (competitive vs. non-competitive) of 1-O-ABL on HNE [2].

Causality Logic: We vary both the substrate concentration and the inhibitor concentration to construct a Lineweaver-Burk plot. If the inhibitor is non-competitive, the

-

Reagent Preparation: Prepare human neutrophil elastase (HNE) at a working concentration of 0.2 U/mL in 0.1 M HEPES buffer (pH 7.5, containing 0.5 M NaCl to stabilize the enzyme structure).

-

Inhibitor Dilution: Dissolve 1-O-ABL in highly pure DMSO to create a 10 mM stock. Dilute to working concentrations (0.5 to 5.0 µM) using HEPES buffer. Crucial Control: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

-

Incubation: Mix 50 µL of the HNE solution with 50 µL of the varying 1-O-ABL concentrations in a 96-well microplate. Incubate at 37°C for 15 minutes. Why? This pre-incubation allows the covalent lactone adducts time to bind prior to substrate introduction.

-

Substrate Addition: Introduce the fluorogenic substrate (MeOSuc-Ala-Ala-Pro-Val-AMC) at multiple concentrations (e.g., 50, 100, 200 µM).

-

Kinetic Readout: Immediately measure fluorescence kinetics using a microplate reader (Excitation: 380 nm; Emission: 460 nm) for 10 minutes.

-

Data Validation: Plot the velocity against substrate concentration. Use EGCG (IC50 ~7.2 µM) as a positive control to confirm assay sensitivity.

Protocol B: In Vivo Xenograft Administration Workflow

Objective: To evaluate the in vivo anti-tumor and anti-angiogenic efficacy of 1-O-ABL in an A549 lung adenocarcinoma model [4]. Causality Logic: Sesquiterpene lactones are notoriously lipophilic, resulting in poor aqueous solubility. Delivering them directly in saline leads to precipitation and zero bioavailability. Therefore, a multi-stage excipient formulation (DMSO + PEG300 + Tween-80 + Saline) is strictly required to maintain a clear micellar suspension for continuous systemic absorption via intraperitoneal (i.p.) delivery.

-

Cell Inoculation: Subcutaneously inject 5 × 10^6 A549 cells (suspended in a 1:1 mixture of PBS and Matrigel to localize the tumor) into the right flank of 6-week-old BALB/c nude mice.

-

Tumor Maturation: Monitor tumor growth until the volume reaches approximately 100 mm³ (Formula:

). Why? Initiating treatment at this volume ensures the tumor has established its own rudimentary vasculature, allowing the assay to effectively measure anti-angiogenic (VEGFR/Src blockade) effects. -

Vehicle Preparation: Create the working solution (12 mg/kg/day equivalent). First, dissolve 1-O-ABL in 10% DMSO. Add 40% PEG300 and mix vigorously. Add 5% Tween-80 and mix. Finally, add 45% Saline.

-

Dosing: Administer 12 mg/kg/day i.p. to the treatment cohort. Maintain a vehicle-only negative control group and an Etoposide positive control group.

-

Endpoint Analysis: After 20 consecutive days, excise the tumors. Perform immunohistochemical staining for CD31 (microvessel density) and Western blotting for Src activation [4].

Figure 2: Workflow for formulating and assessing 1-O-ABL in vivo tumor xenograft models.

Translational Perspectives and Chemical Optimization

While 1-O-ABL holds significant pharmacological promise, its translation to clinical pipelines relies heavily on optimizing its pharmacokinetic (PK) properties. Research focusing on structural derivatization—such as replacing hydroxyl groups with oxadiazole, triazole, or imidazole scaffolds—seeks to improve both water solubility and target selectivity [5]. Current studies also show that analogues like 1-O-acetyl-6-O-lauroylbritannilactone match the efficacy of leading chemotherapeutics like Etoposide while exhibiting lowered systemic toxicity against healthy cell lines [4].

Ultimately, the blueprint of 1-O-ABL serves not just as a standalone therapy, but as a robust structural chassis for the next generation of dual-action anti-inflammatory and targeted oncological therapeutics.

References

-

Discovery of Natural Sesquiterpene Lactone 1-O-Acetylbritannilactone Analogues Bearing Oxadiazole, Triazole, or Imidazole Scaffolds for the Development of New Fungicidal Candidates, Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

-

The Effects of 1-O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae, Molecules (PMC / NIH). URL:[Link]

-

Acetylbritannilactone Modulates Vascular Endothelial Growth Factor Signaling and Regulates Angiogenesis in Endothelial Cells, PLOS One. URL:[Link]

-

Inula L. Secondary Metabolites against Oxidative Stress-Related Human Diseases, International Journal of Molecular Sciences (MDPI). URL:[Link]

-

1-O-Actylbritannilactone Ameliorates Alcohol-Induced Hepatotoxicity through Regulation of ROS/Akt/NF-κB-Mediated Apoptosis and Inflammation, Oxidative Medicine and Cellular Longevity (PMC / NIH). URL:[Link]

Pharmacological properties of 1-O-Acetyl britannilactone

An In-depth Technical Guide to the Pharmacological Properties of 1-O-Acetyl britannilactone (ABL)

Introduction

1-O-Acetyl britannilactone (ABL) is a naturally occurring sesquiterpene lactone isolated from the flowers of Inula britannica (also known as Inula japonica), a plant with a long history in traditional Chinese and Kampo medicine for treating conditions like inflammation, bronchitis, and intestinal diseases.[1][2] This guide provides a comprehensive technical overview of the multifaceted pharmacological properties of ABL, synthesizing current research to illuminate its mechanisms of action and therapeutic potential. As a molecule of significant interest, ABL has demonstrated potent anti-inflammatory, neuroprotective, anticancer, and anti-angiogenic activities, making it a compelling candidate for further investigation by researchers, scientists, and drug development professionals.[2][3] This document will delve into the core signaling pathways modulated by ABL, present key quantitative data, and provide validated experimental protocols to facilitate its study.

Section 1: Anti-Inflammatory and Immunomodulatory Properties

The anti-inflammatory effects of ABL are robust and well-documented, targeting several key nodes in the inflammatory cascade. This activity is central to its therapeutic potential, particularly in chronic inflammatory conditions and neuroinflammation.

Broad-Spectrum Anti-Inflammatory Effects

In cellular models, ABL demonstrates a potent ability to suppress the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, ABL dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1] This effect is a direct consequence of its ability to suppress the protein expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4] This foundational anti-inflammatory action has been corroborated in vivo, where ABL was shown to inhibit neutrophil recruitment in a zebrafish larval model of injury.[1]

Key Molecular Target 1: The NF-κB Signaling Pathway

The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of inflammatory gene expression, and its inhibition is a primary mechanism for ABL's anti-inflammatory effects.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, like LPS, trigger the phosphorylation and subsequent degradation of IκBα, allowing the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS and COX-2.[4][5] ABL effectively blocks this cascade by preventing the nuclear translocation of NF-κB, thereby inhibiting the expression of these target genes.[4]

Caption: ABL inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.

Key Molecular Target 2: PDZ Binding Kinase (PBK) in Neuroinflammation

Neuroinflammation is a critical factor in the pathology of central nervous system (CNS) disorders like Alzheimer's and Parkinson's disease.[6][7][8] ABL has been identified as a potent agent for alleviating neuroinflammation.[6] Pioneering research has pinpointed PDZ binding kinase (PBK) as a key molecular target.[7][8] PBK phosphorylates Tumor necrosis factor alpha-induced protein-8 like-2 (TIPE2), a negative regulator of immune responses, at the serine 3 (S3) position.[7][9] This phosphorylation event marks TIPE2 for ubiquitination and degradation, thus promoting an inflammatory state.

ABL intervenes in this process through a specific, covalent interaction. It contains an α,β-unsaturated lactone moiety, which acts as a Michael acceptor, allowing it to covalently bind to the cysteine 70 (Cys70) residue of PBK.[6][7][9] This binding physically blocks the interaction between PBK and TIPE2, preventing TIPE2 phosphorylation and subsequent degradation.[7][8] The stabilization of TIPE2 protein levels restores its anti-inflammatory function, suppressing microglial activation and reducing neuroinflammation.[6][7] This targeted, covalent mechanism underscores the specificity and potential of ABL in treating neurological disorders.

Caption: ABL covalently binds to PBK, inhibiting TIPE2 degradation and neuroinflammation.

Additional Anti-Inflammatory Mechanisms

Beyond NF-κB and PBK, ABL modulates several other pathways:

-

Human Neutrophil Elastase (HNE) Inhibition: ABL is a significant inhibitor of HNE, a serine protease released by neutrophils that contributes to tissue damage during inflammation.[1][3]

-

MAPK and AMPK Pathways: In the context of neuroinflammation, ABL has been shown to regulate the mitogen-activated protein kinase (MAPK) pathway and activate the AMP-activated protein kinase (AMPK) pathway.[6][7][8]

-

PKC-α/SRC/EGFR/MAPK Axis: ABL also exerts anti-inflammatory effects by targeting Protein Kinase C-alpha (PKC-α) and downregulating the SRC/Epidermal Growth Factor Receptor (EGFR)/MAPK signaling pathway.[10]

Quantitative Data: Anti-Inflammatory Activity

| Target | Parameter | Value | Source |

| Human Neutrophil Elastase (HNE) | IC₅₀ | 3.2 ± 0.3 µM | [1][3] |

| Human Neutrophil Elastase (HNE) | Kᵢ (Inhibition Constant) | 2.4 µM (Noncompetitive) | [1][3] |

| PDZ Binding Kinase (PBK) | K𝘥 (Dissociation Constant) | 0.62 µM | [8] |

Experimental Protocol: In Vitro Measurement of NO Production

This protocol describes a standard Griess assay to quantify nitrite (a stable product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophages.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of ABL (e.g., 1, 5, 10, 25 µM) dissolved in DMEM for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Section 2: Anticancer and Anti-Angiogenic Activity

ABL and its analogues exhibit significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines, operating through mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.

Cytotoxicity and Induction of Apoptosis

ABL has demonstrated potent cytotoxic activity against multiple human cancer cell lines, including those of the colon (HCT116, COLO 205, HT 29), cervix (HeLa), larynx (HEp-2), leukemia (HL-60), and liver (Bel-7402).[11][12][13] A primary mechanism for this cytotoxicity is the induction of apoptosis, or programmed cell death. Treatment of cancer cells with ABL analogues leads to hallmark signs of apoptosis, including the activation of executioner caspases like caspase-3. This process is often mediated via the intrinsic mitochondrial pathway, which involves altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane depolarization and the release of cytochrome c.[14][15][16]

Mechanism of Action: Cell Cycle Arrest

A critical aspect of cancer is dysregulated cell proliferation. ABL can halt this uncontrolled division by inducing cell cycle arrest. Flow cytometry analysis has shown that treatment with ABL analogues causes a significant accumulation of cancer cells in the G2/M phase of the cell cycle.[11] This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. The G2/M checkpoint is a complex regulatory node controlled by the activity of the Cyclin B1/Cdk1 (cdc2) complex. While the precise modulatory effects of ABL on these proteins are still under full investigation, related compounds have been shown to reduce levels of cyclin B1 and cdc2, providing a likely mechanistic basis for the observed G2/M arrest.[15]

Caption: ABL inhibits cancer cell proliferation by inducing arrest at the G2/M checkpoint.

Mechanism of Action: Inhibition of Angiogenesis

For tumors to grow beyond a minimal size, they require the formation of new blood vessels, a process known as angiogenesis. ABL is a potent inhibitor of this process.[17] It directly targets vascular endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), by inhibiting their proliferation, migration, and ability to form capillary-like structures in response to Vascular Endothelial Growth Factor (VEGF).[17] This anti-angiogenic effect was confirmed in vivo, where ABL administration suppressed the formation of new blood vessels in Matrigel plugs.[17]

The underlying mechanism involves the disruption of the VEGFR-Src-FAK signaling axis.[4][17] Upon binding of VEGF to its receptor (VEGFR), a signaling cascade involving the non-receptor tyrosine kinases Src and Focal Adhesion Kinase (FAK) is activated, which is crucial for endothelial cell migration and survival. ABL was found to significantly inhibit the VEGF-mediated activation of both Src and FAK, effectively shutting down this critical pro-angiogenic pathway.[17]

In Vivo Anticancer Efficacy

The anticancer potential of ABL has been validated in preclinical animal models. In a study using nude mice bearing xenografts of A549 non-small cell lung cancer (NSCLC) cells, daily administration of ABL (12 mg/kg) resulted in a remarkable suppression of tumor growth.[17] Analysis of the treated tumors confirmed a significant reduction in microvessel formation and Src activation, linking the in vivo efficacy to the anti-angiogenic and Src-inhibitory mechanisms observed in vitro.[17]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Parameter | Value (µM) | Source |

| ABL Analogue (Cpd. 14) | HCT116, HEp-2, HeLa | IC₅₀ | 2.91 - 6.78 | [11] |

| ABL Analogue (Cpd. IVg) | HL-60 | IC₅₀ | 2.7 | [13] |

| ABL Analogue (Cpd. IVg) | Bel-7402 | IC₅₀ | 4.3 | [13] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze DNA content and determine cell cycle distribution.

-

Cell Treatment: Seed cancer cells (e.g., HeLa or HCT116) in 6-well plates and grow to ~60% confluency. Treat cells with ABL (e.g., 5, 10, 20 µM) or vehicle control for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant (containing floating cells), and centrifuge at 500 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.

-

RNase Treatment & PI Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure the emission fluorescence at ~617 nm (e.g., using a PE-Texas Red filter).

-

Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Section 3: Structure-Activity Relationship (SAR) and Drug Development Insights

The chemical structure of ABL provides critical insights into its biological activity and offers a foundation for the rational design of more potent and selective analogues.

-

The α-methylene-γ-lactone Moiety: This functional group, common to many bioactive sesquiterpene lactones, is a key pharmacophore. It acts as a Michael acceptor, enabling covalent adduction to nucleophilic residues, such as cysteine, on target proteins.[11] This irreversible binding mechanism is responsible for its interaction with Cys70 on PBK and likely contributes to its broader activity profile.[9]

-

Esterification at the 6-OH Position: Studies involving the synthesis of novel ABL analogues have shown that esterification of the hydroxyl group at the C6 position can significantly enhance cytotoxic activity.[11] Specifically, adding a lauroyl group (a 12-carbon chain) at this position resulted in a compound with IC₅₀ values comparable to the clinical anticancer drug etoposide.[11] This suggests that increasing lipophilicity at this site may improve cellular uptake or target engagement.

These findings highlight a clear path for medicinal chemists: leveraging the covalent binding potential of the lactone ring while optimizing substitutions at other positions to improve potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

1-O-Acetyl britannilactone is a compelling natural product with a well-defined pharmacological profile characterized by potent anti-inflammatory and anticancer activities. Its mechanisms of action are multifaceted, involving the targeted inhibition of key signaling proteins such as NF-κB, PBK, and components of the VEGFR-Src-FAK axis. The discovery of its covalent binding to PBK provides a powerful example of targeted inhibition and opens new avenues for the treatment of neuroinflammatory diseases.

Future research should focus on several key areas:

-

Pharmacokinetic Profiling: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of ABL to assess its drug-likeness.

-

Broadening In Vivo Studies: While efficacy has been shown in lung cancer xenografts and models of inflammation, further in vivo testing is warranted in other cancer types and chronic inflammatory disease models.

-

Lead Optimization: The existing SAR provides a strong basis for the semi-synthesis of novel analogues with improved potency, selectivity, and metabolic stability.

-

Safety and Toxicology: A thorough evaluation of the toxicological profile of ABL is essential before it can be considered for clinical development.

References

-

The Effects of 1-O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae - MDPI. (2023, May 24). MDPI. [Link]

-

Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC. (n.d.). NIH. [Link]

-

Synthesis of 1-O-acetylbritannilactone analogues from Inula britannica and in vitro evaluation of their anticancer potential. (2014). RSC Publishing. [Link]

-

Bioactive terpenoids from I. britannica. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica. (2014, June 10). PubMed. [Link]

-

Bioactivities, components, safety, and applications of Inula britannica. (2026, January 13). ResearchGate. [Link]

-

Secondary Metabolites from Inula britannica L. and Their Biological Activities. (2025, October 16). ResearchGate. [Link]

-

Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines. (2006, April 15). PubMed. [Link]

-

Targeting PBK with small-molecule 1-O-acetyl-4R,6S-britannilactone for the treatment of neuroinflammation. (2025, July 14). PNAS. [Link]

-

Targeting PBK with small-molecule 1- O-acetyl-4 R,6 S-britannilactone for the treatment of neuroinflammation. (2026, January 22). PubMed. [Link]

-

1-O-Acetylbritannilactone exerts anti-inflammatory and anti-MUC5AC effects by targeting PKC-α and downregulating the SRC/EGFR/MAPK signaling pathway. (2025, June 5). PubMed. [Link]

-

1-o-acetylbritannilactone (ABL) Inhibits Angiogenesis and Lung Cancer Cell Growth Through Regulating VEGF-Src-FAK Signaling. (2015, August 21). PubMed. [Link]

-

Design, synthesis, and antitumor activity of novel acylate of 6-OH at 1- O-acetylbritannilactone. (2015). PubMed. [Link]

-

1,6-O,O-diacetylbritannilactones inhibits IκB kinase β-dependent NF-κB activation. (n.d.). Scilit. [Link]

-

Targeting PBK with small-molecule 1-O-acetyl-4R,6S-britannilactone for the treatment of neuroinflammation. (2025, July 14). NIH. [Link]

-

Structure of compounds: A, 1 O-acetylbritannilactone (OABL), and B,... (n.d.). ResearchGate. [Link]

-

Studies on 1-O-acetylbritannilactone and Its Derivative, (2-O-butyloxime-3-phenyl)-propionyl-1-O-acetylbritannilactone Ester. (2004, March 8). PubMed. [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (n.d.). NIH. [Link]

-

Isoobtusilactone A induces cell cycle arrest and apoptosis through reactive oxygen species/apoptosis signal-regulating kinase 1 signaling pathway in human breast cancer cells. (2007, August 1). PubMed. [Link]

-

Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile. (2015, June 5). PLOS One. [Link]

-

Wentilactone A as a novel potential antitumor agent induces apoptosis and G2/M arrest of human lung carcinoma cells, and is mediated by HRas-GTP accumulation to excessively activate the Ras/Raf/ERK/p53-p21 pathway. (2013, December 5). NIH. [Link]

-

Enzymes as Drug Targets. (2019, May 6). YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-O-Acetyl britannilactone | CAS:681457-46-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. pnas.org [pnas.org]

- 8. Targeting PBK with small-molecule 1- O-acetyl-4 R,6 S-britannilactone for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting PBK with small-molecule 1-O-acetyl-4R,6S-britannilactone for the treatment of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-O-Acetylbritannilactone exerts anti-inflammatory and anti-MUC5AC effects by targeting PKC-α and downregulating the SRC/EGFR/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and antitumor activity of novel acylate of 6-OH at 1- O-acetylbritannilactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoobtusilactone A induces cell cycle arrest and apoptosis through reactive oxygen species/apoptosis signal-regulating kinase 1 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile | PLOS One [journals.plos.org]

- 17. 1-o-acetylbritannilactone (ABL) inhibits angiogenesis and lung cancer cell growth through regulating VEGF-Src-FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of 1-O-Acetylbritannilactone in Plant Extracts Using High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD)

Application Note & Protocol

Authored by: A Senior Application Scientist

Introduction

1-O-Acetylbritannilactone is a sesquiterpene lactone predominantly found in the flowers of Inula britannica L. and Inula japonica Thunb.[1]. This natural compound has garnered significant interest within the pharmaceutical and drug development sectors due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[2][3][4][5]. As research into the therapeutic potential of 1-O-Acetylbritannilactone progresses, the need for a robust and reliable analytical method for its quantification in plant extracts becomes paramount for quality control, standardization, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of complex mixtures like plant extracts. However, 1-O-Acetylbritannilactone lacks a strong chromophore, rendering traditional UV detection methods less effective. To overcome this limitation, an Evaporative Light-Scattering Detector (ELSD) offers a universal detection approach suitable for non-volatile analytes, irrespective of their optical properties[6][7]. The ELSD operates by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles[8]. This application note provides a detailed protocol for the quantification of 1-O-Acetylbritannilactone in plant extracts using a validated HPLC-ELSD method.

Principle of the HPLC-ELSD Method

The fundamental principle of this method lies in the separation of 1-O-Acetylbritannilactone from other components in the plant extract via reversed-phase HPLC, followed by its detection using an ELSD. The ELSD response is dependent on the mass of the analyte, providing a signal for compounds that are less volatile than the mobile phase[9]. The process can be broken down into three key stages within the detector:

-

Nebulization: The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) to form a fine aerosol of droplets.

-

Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte.

-

Detection: A light source illuminates the analyte particles, and a photodetector measures the intensity of the scattered light, which is proportional to the mass of the analyte.

This technique is particularly advantageous for the analysis of natural products like 1-O-Acetylbritannilactone, which may not possess suitable chromophores for UV detection.

Materials and Reagents

-

Reference Standard: 1-O-Acetylbritannilactone (purity ≥98%)

-

Plant Material: Dried flowers of Inula britannica

-

Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (deionized or HPLC grade)

-

Ethanol (analytical grade)

-

-

Gases: High-purity nitrogen

Experimental Protocols

Preparation of Standard Solutions

A stock solution of 1-O-Acetylbritannilactone is prepared by accurately weighing approximately 10 mg of the reference standard and dissolving it in 10 mL of methanol to achieve a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with methanol to construct a calibration curve.

Sample Preparation: Extraction from Plant Material

The extraction of 1-O-Acetylbritannilactone from Inula britannica flowers is a critical step to ensure accurate quantification.

-

Grinding: The dried flowers of Inula britannica are ground into a fine powder.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a flask.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Solution Preparation:

-

Dissolve the dried extract in methanol to a final concentration of 10 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

-

HPLC-ELSD System and Conditions

The following chromatographic conditions have been optimized for the separation and detection of 1-O-Acetylbritannilactone.

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient Program | 0-20 min, 30-70% B20-30 min, 70-90% B30-35 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| ELSD Detector | Agilent 1290 Infinity ELSD or equivalent |

| Nebulizer Temperature | 30°C[6] |

| Evaporator Temperature | 50°C |

| Gas (Nitrogen) Flow Rate | 1.5 L/min |

Note: The ELSD parameters, particularly the nebulizer and evaporator temperatures, are critical for optimal sensitivity and should be optimized for the specific instrument and mobile phase composition[6][8]. A lower evaporation temperature is generally preferred for semi-volatile or thermally labile compounds[6].

Method Validation

To ensure the reliability and accuracy of the analytical method, a comprehensive validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

-